Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a pyrazole moiety, which is further functionalized with a carbamoyl group and a methylsulfanylpyrimidine ring. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate typically involves multiple stepsThe carbamoyl group is then added using a suitable carbamoylation reagent, and the methylsulfanylpyrimidine ring is introduced via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. Purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, azides, and alkyl groups .
Scientific Research Applications
Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s functional groups make it a useful probe for studying enzyme activity and protein interactions.
Industry: It can be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound features a similar piperidine ring but with a boronate ester group instead of the pyrazole moiety.
Tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate: This compound has a similar piperidine ring but with a different carbamoyl group and lacks the pyrazole and pyrimidine rings.
Uniqueness
Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrazole and pyrimidine rings, along with the carbamoyl and methylsulfanyl groups, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H26N6O3S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26N6O3S/c1-19(2,3)28-18(27)24-9-6-12(7-10-24)25-15(11-14(23-25)16(20)26)13-5-8-21-17(22-13)29-4/h5,8,11-12H,6-7,9-10H2,1-4H3,(H2,20,26) |
InChI Key |
ZYKZVEMFGPMPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=CC(=N2)C(=O)N)C3=NC(=NC=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.